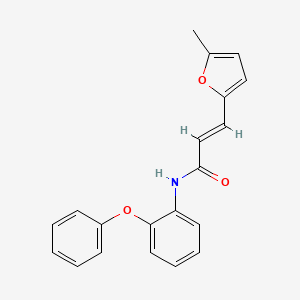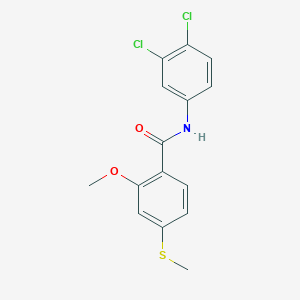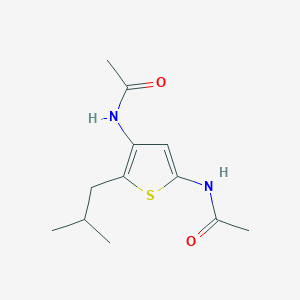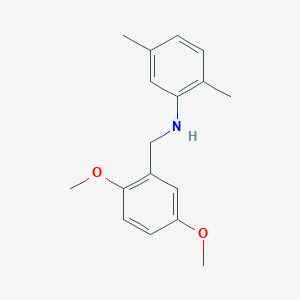![molecular formula C9H8BrClO4 B5804711 [2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid, commonly known as BCMH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenoxyacetic acid and has been synthesized using various methods. BCMH has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of BCMH is not fully understood. However, it is believed to act as a photosystem II inhibitor, which leads to the inhibition of photosynthesis in plants. BCMH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCMH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of weeds by disrupting photosynthesis. In cancer cells, BCMH induces apoptosis by activating the caspase pathway. Additionally, BCMH has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCMH in lab experiments is its unique properties. It has been shown to be effective in controlling the growth of weeds and inhibiting the growth of cancer cells. Additionally, BCMH has been used in environmental studies to determine the fate and transport of pesticides in soil and water. However, one of the limitations of using BCMH in lab experiments is its potential toxicity. It is important to handle BCMH with caution and follow proper safety protocols.
Orientations Futures
There are several future directions for research involving BCMH. One area of research is the development of new herbicides based on the structure of BCMH. Additionally, further studies are needed to fully understand the mechanism of action of BCMH and its potential applications in cancer treatment. Future research could also focus on the environmental impact of BCMH and its potential use in remediation of contaminated soil and water.
Conclusion:
In conclusion, BCMH is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its potential applications in various fields. BCMH has been shown to have advantages and limitations for lab experiments, and there are several future directions for research involving BCMH. Further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields.
Méthodes De Synthèse
BCMH can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,6-dibromo-4-chlorophenol with glyoxylic acid in the presence of a base. The resulting product is then treated with sodium hydroxide to yield BCMH. Another method involves the reaction of 2,6-dibromo-4-chlorophenol with chloroacetic acid in the presence of a base, followed by hydrolysis to obtain BCMH.
Applications De Recherche Scientifique
BCMH has been used extensively in scientific research for its unique properties. It has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. BCMH has been used as a herbicide to control the growth of weeds in crops. It has also been studied for its potential use as an anti-cancer agent. BCMH has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BCMH has been used in environmental studies to determine the fate and transport of pesticides in soil and water.
Propriétés
IUPAC Name |
2-[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-2,12H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJAFKMMPLAOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)


![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)





